molecular formula C8H8N2O B11771246 5-Methoxy-2-methylnicotinonitrile

5-Methoxy-2-methylnicotinonitrile

Cat. No.: B11771246
M. Wt: 148.16 g/mol
InChI Key: DVUNAPQHXUINNA-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylnicotinonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of nicotinonitrile, featuring a methoxy group at the 5-position and a methyl group at the 2-position on the pyridine ring. This compound is used as a building block in the synthesis of various heterocyclic compounds and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylnicotinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-5-nitropyridine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methoxylation: The amino group is then replaced with a methoxy group through a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.

    Nitrile Formation: Finally, the resulting compound is converted to the nitrile by treating it with a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as 5-methoxy-2-methylpyridine N-oxide.

    Reduction: Amino derivatives like 5-methoxy-2-methylpyridine-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methoxy-2-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylnicotinonitrile: Similar structure but different substitution pattern.

    2-Chloro-5-methylnicotinonitrile: Contains a chlorine atom instead of a methoxy group.

    5-Acetyl-2-chloro-6-methylnicotinonitrile: Features additional acetyl and chlorine groups.

Uniqueness

5-Methoxy-2-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-methoxy-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6-7(4-9)3-8(11-2)5-10-6/h3,5H,1-2H3

InChI Key

DVUNAPQHXUINNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC)C#N

Origin of Product

United States

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